N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide
Brand Name: Vulcanchem
CAS No.: 850634-43-4
VCID: VC18942948
InChI: InChI=1S/C14H18BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H18BrNO
Molecular Weight: 296.20 g/mol

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide

CAS No.: 850634-43-4

Cat. No.: VC18942948

Molecular Formula: C14H18BrNO

Molecular Weight: 296.20 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide - 850634-43-4

Specification

CAS No. 850634-43-4
Molecular Formula C14H18BrNO
Molecular Weight 296.20 g/mol
IUPAC Name N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide
Standard InChI InChI=1S/C14H18BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17)
Standard InChI Key NVTDKDSJNZSVEW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CC2CCCC2)Br

Introduction

Overview of the Compound

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is an organic compound characterized by a brominated aromatic ring and a cyclopentylacetamide moiety. It has garnered attention in medicinal chemistry due to its structural uniqueness and potential pharmacological applications. The molecular formula of the compound is C14H18BrNO, with a molecular weight of approximately 296.21 g/mol.

Structural Features

The structure of N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide consists of:

  • A brominated aromatic ring (2-bromo-4-methylphenyl group), which contributes to its chemical reactivity and potential biological interactions.

  • A cyclopentylacetamide group, which provides steric bulk and influences its physicochemical properties.

This combination of functional groups allows the compound to interact with specific biological targets, making it a candidate for drug development.

Synthesis Pathway

The synthesis of N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide typically involves the following steps:

  • Preparation of the brominated aromatic precursor: The 2-bromo-4-methylphenyl derivative is synthesized through bromination reactions.

  • Acetamide coupling: The cyclopentyl group is introduced via acetamide formation under controlled conditions using catalysts or bases.

  • Purification and characterization: The final product is purified through recrystallization or chromatography and characterized using spectroscopic techniques like NMR and IR.

Biological Significance

The mechanism of action for N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is attributed to its ability to interact with specific biological targets, likely through hydrogen bonding or hydrophobic interactions facilitated by its brominated aromatic ring and amide group.

Potential Applications:

  • Pharmacology:

    • The compound may serve as a lead molecule for developing drugs targeting enzymes or receptors.

    • Its structure suggests potential activity in neurological or anti-inflammatory pathways.

  • Chemical Biology:

    • Useful in studying ligand-receptor interactions due to its functional groups.

Reactivity and Chemical Behavior

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide can participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atom on the aromatic ring can undergo nucleophilic substitution.

  • Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved.

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.

Research Directions

Future studies on N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide could focus on:

  • Pharmacokinetics and Pharmacodynamics:

    • Investigating absorption, distribution, metabolism, and excretion (ADME) properties.

  • Biological Assays:

    • Screening for antimicrobial, anticancer, or anti-inflammatory activities.

  • Molecular Docking Studies:

    • Computational modeling to predict binding affinity with biological targets.

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